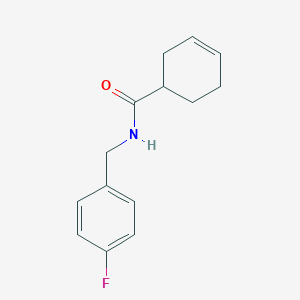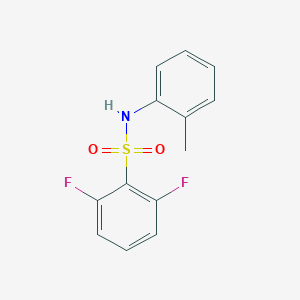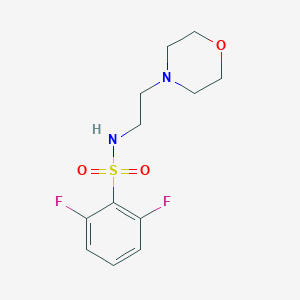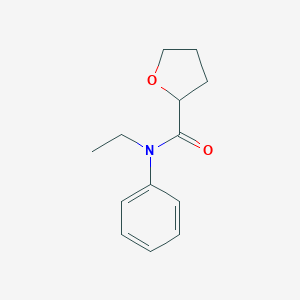
N-ethyl-N-phenyloxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-phenyloxolane-2-carboxamide: is an organic compound belonging to the class of furan derivatives. It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound also features an ethyl group and a phenyl group attached to the nitrogen atom of the carboxamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyloxolane-2-carboxamide typically involves the reaction of tetrahydrofuran-2-carboxylic acid with N-ethyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-ethyl-N-phenyloxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
N-ethyl-N-phenyloxolane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-ethyl-N-phenyloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-methyl-N-phenyltetrahydro-2-furancarboxamide
- N-ethyl-N-benzyl-tetrahydro-2-furancarboxamide
- N-ethyl-N-phenyltetrahydro-2-thiophenecarboxamide
Uniqueness
N-ethyl-N-phenyloxolane-2-carboxamide is unique due to its specific combination of functional groups and the presence of the tetrahydrofuran ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
N-ethyl-N-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C13H17NO2/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI 键 |
OLNFELYMHYCLAS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCCO2 |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCCO2 |
溶解度 |
25.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)


![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
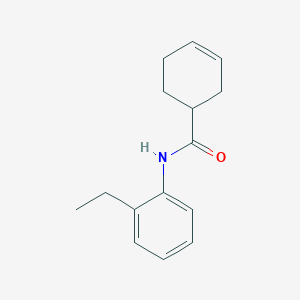

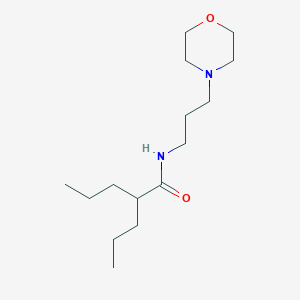
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
